molecular formula C17H11ClN2O2S B2643536 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 728027-13-2

4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2643536
CAS No.: 728027-13-2
M. Wt: 342.8
InChI Key: CXBWSPAHSANJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Compounds in Modern Pharmaceutical Research

Heterocyclic compounds form the backbone of approximately 80% of clinically approved drugs, owing to their structural diversity, metabolic stability, and capacity to interact with biological targets through multiple binding modes. The benzo[b]thiophene nucleus, a sulfur-containing heterocycle, has garnered significant attention for its broad pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory activities. Similarly, quinoxaline derivatives—nitrogen-containing bicyclic systems—exhibit notable bioactivity, particularly as kinase inhibitors and antimicrobial agents. Advances in synthetic methodologies, such as C–H activation and multicomponent reactions, have expanded access to functionalized heterocycles, enabling the rational design of hybrid scaffolds that merge pharmacophores from distinct chemical classes.

Structural Significance of Quinoxaline-Benzothiophene Hybrid Scaffolds

The fusion of benzo[b]thiophene and quinoxaline moieties in 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one introduces unique electronic and steric properties that may enhance target engagement. Benzo[b]thiophene contributes a planar aromatic system with a sulfur atom capable of forming hydrogen bonds and van der Waals interactions, while the quinoxaline ring provides a rigid, electron-deficient platform conducive to π-π stacking and dipole-dipole interactions. The chlorination at position 3 of the benzo[b]thiophene ring further modulates electron density, potentially improving binding affinity and metabolic stability.

Table 1: Comparative Structural Features of Benzo[b]thiophene and Quinoxaline Moieties

Feature Benzo[b]thiophene Quinoxaline
Aromatic System Fused benzene-thiophene Bicyclic pyrazine-benzene
Electron Density Electron-rich (S atom) Electron-deficient (N atoms)
Common Modifications Halogenation, alkylation Substitution at positions 2 and 3
Pharmacological Roles Antimicrobial, anticancer Kinase inhibition, antimicrobial

Research Rationale and Knowledge Gaps

Despite the individual therapeutic promise of benzo[b]thiophene and quinoxaline derivatives, hybrid scaffolds combining these moieties remain underexplored. Preliminary studies on analogous structures, such as 2,3-disubstituted tetrahydrobenzothiophenes, demonstrate enhanced solubility and target specificity compared to parent compounds. However, the synthesis, stereochemical configuration, and biological evaluation of this compound have not been systematically reported in peer-reviewed literature. Key knowledge gaps include:

  • Synthetic Optimization : Lack of detailed protocols for regioselective functionalization of the hybrid scaffold.
  • Structure-Activity Relationships (SAR) : Unclear contributions of the chlorobenzothiophene carbonyl group to bioactivity.
  • Target Identification : Absence of data on protein binding partners or enzymatic inhibition profiles.

Properties

IUPAC Name

4-(3-chloro-1-benzothiophene-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-15-10-5-1-4-8-13(10)23-16(15)17(22)20-9-14(21)19-11-6-2-3-7-12(11)20/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBWSPAHSANJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This intermediate can be synthesized from cinnamic acid and thionyl chloride . The subsequent steps involve the reaction of this intermediate with appropriate quinoxaline derivatives under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the benzothiophene or quinoxaline rings.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of dihydroquinoxaline derivatives, including 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. For instance, related compounds have shown efficacy against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The mechanism involves the inhibition of viral replication, making these compounds candidates for further development in antiviral therapies .

Anticancer Activity

Dihydroquinoxaline derivatives are also being investigated for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against various cancer cell lines. The presence of the chlorobenzo[b]thiophene group may contribute to this activity by influencing the compound's interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory properties of this class of compounds are noteworthy. Studies have demonstrated that dihydroquinoxaline derivatives can inhibit inflammatory pathways, suggesting their potential use in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The ability to modulate inflammatory responses positions these compounds as valuable therapeutic agents in managing chronic inflammatory conditions .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing starting materials like 3-chlorobenzo[b]thiophene-2-carbonyl chloride and amines to facilitate cyclization reactions that yield the dihydroquinoxaline core.
  • Multicomponent Reactions : These reactions allow for the efficient construction of complex molecules from multiple reactants, enhancing yields and reducing steps in synthesis .

Clinical Trials and Research Findings

  • HIV Treatment : Clinical trials involving related dihydroquinoxaline compounds have shown promising results in HIV-infected patients, demonstrating good tolerability and significant antiviral activity .
  • Cancer Cell Line Studies : Laboratory studies have assessed the cytotoxic effects of various dihydroquinoxaline derivatives on cancer cell lines, revealing that certain substitutions can markedly enhance anticancer efficacy. For example, modifications to the thiophene ring have improved selectivity and potency against specific cancer types .

Mechanism of Action

The mechanism by which 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs within the 3,4-Dihydroquinoxalin-2(1H)-one Series

Monocarboxylic and Dicarboxylic Derivatives
  • C4 (Monocarboxylic Derivative): Substituents: Pyrrole group at N4, carboxylic acid at C5. Binding Affinity: ΔG = -10.60 kcal/mol.
  • C14 (Dicarboxylic Derivative) :

    • Substituents: Phenyl group at C6, dual carboxylic acids at C6.
    • Binding Affinity: ΔG = -15.65 kcal/mol.
    • Stability: 70% population in docking studies vs. 29% for C3.
    • Activity: Enhanced sGC activation, comparable to reference activator BAY 60-2770 .
  • Compound 30d :

    • Substituents: Optimized hydrophobic and hydrophilic groups.
    • Activity: Activates both wild-type and mutant His105Ala sGC, with efficacy matching BAY 60-2770 .
Derivatives with Heteroaromatic Substituents
  • 27a (Thiophene-2-carbonyl): Yield: 80%; Melting Point: 136–137°C.
  • 27b (Furan-2-carbonyl) :

    • Yield: 93%; Melting Point: 132–134°C.
    • Comparison: The furan group may reduce metabolic stability compared to thiophene or chlorobenzo[b]thiophene .
  • Y81 (Pyridin-3-yl Carbonyl): Structure: 4-[(5-phenylpyridin-3-yl)carbonyl] substitution.

Scaffold-Hopping Analogs with Antitumor Activity

  • Compound 2a (Quinazolin-4-yl Derivative) :

    • Structure: 7-Methoxy-4-(2-methylquinazolin-4-yl) substitution.
    • Activity: Antitumor effects via G2/M cell cycle arrest, similar to combretastatin A-4 (CA-4) .
  • Compound 13c/d/e :

    • Modifications: Expanded C-ring and optimized A/B-ring substitutions.
    • Activity: High potency against cancer cell lines, with IC50 values < 10 nM .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP (Predicted) Solubility (µM) Metabolic Stability (t1/2) Reference
4-(3-Chlorobenzo[b]thiophene) 3.8 12.5 >60 min (CYP3A4)
C14 (Dicarboxylic) 2.1 45.0 30 min (CYP3A4)
Compound 2a (Antitumor) 4.2 8.2 22 min (CYP3A4)

Key Observations :

  • The 3-chlorobenzo[b]thiophene substituent improves lipophilicity and membrane penetration compared to pyridine or furan analogs.
  • Dicarboxylic derivatives (e.g., C14) exhibit better solubility but reduced metabolic stability.

Biological Activity

The compound 4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with appropriate amines or other nucleophiles to yield the desired quinoxaline derivative. The characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) , which confirm the structural integrity and functional groups present in the compound.

Antimicrobial Activity

Recent studies have reported that derivatives of 3-chlorobenzo[b]thiophene exhibit significant antimicrobial activity. For instance, compounds synthesized from similar precursors have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The antimicrobial efficacy is typically assessed using methods such as broth dilution assays and disc diffusion tests.

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Good
Escherichia coliModerate
Pseudomonas aeruginosaModerate

These findings suggest that the biological activity of this compound may align with those observed in related compounds, indicating potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of this class of compounds. A study examining related thiophene derivatives demonstrated significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compounds were found to induce cell cycle arrest and apoptosis in cancer cells at micromolar concentrations.

Cancer Cell LineIC50 (µM)
MCF-710-20
A54915-25

The mechanism of action appears to involve modulation of cell cycle regulators such as p27^KIP1 and cyclin D1, leading to inhibited proliferation .

Case Studies

  • Antimicrobial Efficacy : A series of compounds derived from 3-chlorobenzo[b]thiophene were screened against a panel of bacteria. Results indicated that modifications at the carbonyl position significantly influenced antibacterial potency.
  • Cytotoxicity Assessment : In vitro studies on human colon adenocarcinoma cell lines revealed that specific structural modifications led to enhanced cytotoxicity compared to unmodified derivatives. This was attributed to increased cellular uptake and interaction with DNA .

Q & A

Q. Advanced Research Focus

  • Quinazoline ring modifications : 2-Substituents (e.g., methyl or ethoxy) balance lipophilicity (logP ~2.5) and solubility (>50 µg/mL in PBS) .
  • Pro-drug approaches : Esterification of carboxylic acid groups enhances bioavailability (e.g., ethyl esters in derivatives) .

What in vitro assays are recommended for preliminary evaluation of the compound's antitumor potential?

Q. Basic Research Focus

  • NIH-NCI 60 human tumor cell line panel : Measures GI50 values (sub-nanomolar for potent derivatives) .
  • Tubulin polymerization assays : Quantifies inhibition (IC50 < 1 µM for vascular disruption) .

How do structural modifications at the 2-position of the quinazoline ring influence tubulin-binding affinity?

Advanced Research Focus
2-Methyl or 2-ethoxy substituents optimize steric and electronic interactions with tubulin’s colchicine-binding site. For example, 2-methyl derivatives show 10-fold higher binding affinity than unsubstituted analogues, correlating with improved in vivo efficacy .

What are the challenges in achieving high regioselectivity during the cyclocondensation of o-phenylenediamines with aroylpyruvates?

Basic Research Focus
Unsymmetrical o-phenylenediamines yield regioisomeric mixtures. Controlled conditions (DMF, p-TsOH) favor nucleophilic attack at the less hindered amine, while HOBt/DIC stabilizes intermediates for selective cyclization. NMR techniques (HSQC, NOESY) confirm regiochemistry .

Can copper-catalyzed alkynylation introduce diverse functional groups into the 3,4-dihydroquinoxalin-2(1H)-one scaffold?

Advanced Research Focus
Yes, terminal alkynes (e.g., phenylacetylene) react under aerobic conditions with Cu(I) catalysts, yielding 3-ethynyl derivatives. Subsequent derivatization (e.g., Huisgen cycloaddition) generates triazoles or propargylamines for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.